

A Comprehensive Technical Guide to Nitrosonium Hexafluorophosphate: Properties, Suppliers, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nitrosonium hexafluorophosphate*

Cat. No.: *B095733*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosonium hexafluorophosphate (NOPF₆) is a powerful and versatile reagent widely utilized in synthetic chemistry. It serves as a potent oxidizing agent and a convenient source of the nitrosonium ion (NO⁺), finding applications in diazotization reactions, cationic polymerization, and various oxidation processes. This technical guide provides an in-depth overview of its commercial availability, purity grades, physicochemical properties, and detailed experimental protocols for its key applications. Additionally, it outlines essential safety and handling procedures to ensure its proper use in a laboratory setting.

Commercial Suppliers and Purity Grades

Nitrosonium hexafluorophosphate is commercially available from several chemical suppliers in various purity grades, typically ranging from 95% to 97%. The compound is usually supplied as a colorless to white crystalline solid. For research and development purposes, it is crucial to select a supplier that provides comprehensive analytical data, such as a Certificate of Analysis (CoA), to ensure the material's quality and suitability for the intended application.

Supplier	Purity Grade(s)	Available Quantities
Sigma-Aldrich	95%	1 g, 5 g, 25 g, 100 g
Thermo Scientific Chemicals	95%, 96%	5 g, 25 g
Oakwood Chemical	Not specified	Inquire for details
CHEMLYTE SOLUTIONS CO.,LTD	Not specified	Inquire for details
CP Lab Safety	min 97%	10 g

Physicochemical Properties

Understanding the physical and chemical properties of **nitrosonium hexafluorophosphate** is essential for its safe handling and effective use in chemical reactions. It is particularly sensitive to moisture and should be handled under inert and dry conditions.

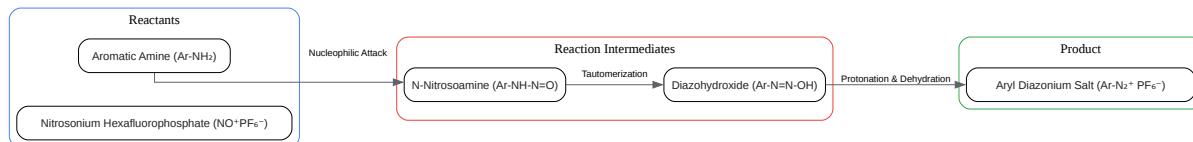
Property	Value
Molecular Formula	<chem>NOPF6</chem>
Molecular Weight	174.97 g/mol
Appearance	Colorless to white crystalline solid
Solubility	Soluble in acetonitrile. Decomposes in water. [1]
Melting Point	165-170 °C (decomposes)
Sensitivity	Moisture sensitive

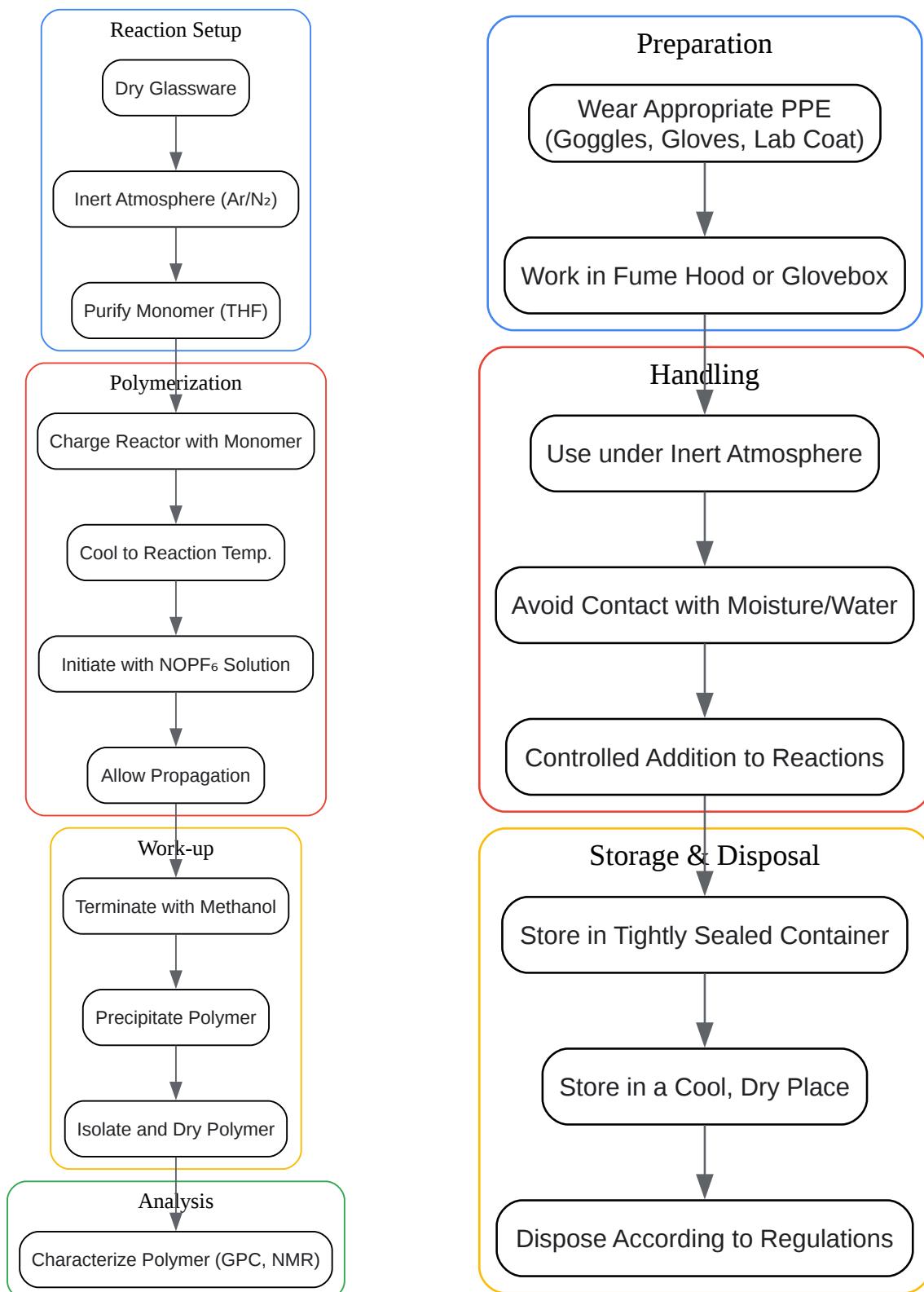
Experimental Protocols

The following sections provide detailed methodologies for some of the key applications of **nitrosonium hexafluorophosphate**.

Diazotization of Aromatic Amines

Nitrosonium hexafluorophosphate is an effective reagent for the diazotization of primary aromatic amines to form highly reactive diazonium salts. These salts are valuable intermediates in the synthesis of a wide range of aromatic compounds.


Materials:


- Substituted aromatic amine
- **Nitrosonium hexafluorophosphate** (NO₂PF₆)
- Anhydrous acetonitrile (CH₃CN)
- Anhydrous diethyl ether ((C₂H₅)₂O)
- Round-bottom flask with a magnetic stir bar
- Inert atmosphere setup (e.g., nitrogen or argon)
- Ice bath

Procedure:

- Under an inert atmosphere, dissolve the aromatic amine in anhydrous acetonitrile in a round-bottom flask.
- Cool the solution to 0 °C using an ice bath.
- Slowly add an equimolar amount of **nitrosonium hexafluorophosphate** to the stirred solution. The addition should be done in portions to control the reaction temperature.
- Continue stirring the reaction mixture at 0 °C for 30-60 minutes. The completion of the reaction can be monitored by techniques such as TLC or NMR spectroscopy.
- The resulting diazonium salt solution can be used directly for subsequent reactions (e.g., Sandmeyer, Schiemann, or azo coupling reactions).
- For isolation of the diazonium salt (caution: diazonium salts can be explosive when dry), precipitate it by the slow addition of cold, anhydrous diethyl ether.

- Collect the precipitate by filtration under an inert atmosphere, wash with cold diethyl ether, and dry under vacuum at a low temperature.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CA2528453A1 - Process for the preparation of aryl diazonium salts and reaction with nucleophiles - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Nitrosonium Hexafluorophosphate: Properties, Suppliers, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095733#commercial-suppliers-and-purity-grades-of-nitrosonium-hexafluorophosphate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com